4-Piperidin-1-yl-2-(trifluoromethyl)quinazoline
Overview
Description
4-Piperidin-1-yl-2-(trifluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a piperidine ring and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-1-yl-2-(trifluoromethyl)quinazoline typically involves multiple steps. One common method starts with the trifluoroacetylation of anthranilamide, followed by intramolecular cyclization to form the quinazoline core.
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-1-yl-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
4-Piperidin-1-yl-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidin-1-yl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline: Similar in structure but with a piperazine ring instead of a piperidine ring.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another quinazoline derivative with different substituents.
Uniqueness
4-Piperidin-1-yl-2-(trifluoromethyl)quinazoline is unique due to its specific combination of a piperidine ring and a trifluoromethyl group, which can enhance its pharmacological properties and stability compared to other similar compounds .
Properties
IUPAC Name |
4-piperidin-1-yl-2-(trifluoromethyl)quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)13-18-11-7-3-2-6-10(11)12(19-13)20-8-4-1-5-9-20/h2-3,6-7H,1,4-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURBOLYRRLGTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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